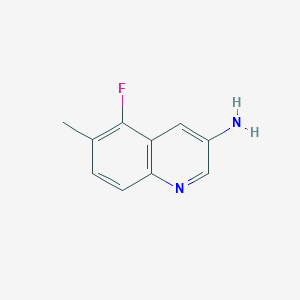

5-Fluoro-6-methylquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9FN2 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

5-fluoro-6-methylquinolin-3-amine |

InChI |

InChI=1S/C10H9FN2/c1-6-2-3-9-8(10(6)11)4-7(12)5-13-9/h2-5H,12H2,1H3 |

InChI Key |

PXHIFBRSPPUJPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC(=C2)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 6 Methylquinolin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for 5-Fluoro-6-methylquinolin-3-amine

A logical retrosynthetic analysis of this compound suggests that a primary disconnection strategy would be based on the well-established Friedländer annulation. This approach involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org

The key disconnection, therefore, breaks the quinoline (B57606) ring at the N1-C2 and C3-C4 bonds. This leads to two precursor fragments: a substituted 2-aminobenzaldehyde and a molecule that can provide the C2 and C3 atoms of the quinoline ring. For the formation of a 3-aminoquinoline (B160951), a common strategy is the use of a precursor with a masked amino group, such as a nitro group, which can be reduced in a later step.

Following this logic, the target molecule, This compound (1) , can be retrosynthetically derived from 5-Fluoro-6-methyl-3-nitroquinoline (2) . The amino group at the C3 position is often introduced by the reduction of a corresponding nitro derivative, a reliable and widely used transformation.

The nitroquinoline 2 can, in turn, be disconnected via the Friedländer synthesis. This would involve the reaction of 2-Amino-6-fluoro-5-methylbenzaldehyde (3) with a two-carbon building block that can form the C2-C3 bond with the desired functionality. A suitable reagent for this would be nitroacetaldehyde or a synthetic equivalent.

Alternatively, the quinoline core can be constructed using other classical methods like the Skraup or Doebner-von Miller reactions, which would start from a substituted aniline (B41778). vulcanchem.com In this case, the retrosynthetic disconnection would lead back to 4-Fluoro-5-methylaniline (4) as a key starting material.

Total Synthesis Approaches to this compound

The total synthesis of this compound can be envisioned through several routes, with the Friedländer synthesis being a prominent and versatile method. wikipedia.orgorganic-chemistry.orgnih.gov

Precursor Synthesis and Functional Group Interconversions

The synthesis of the necessary precursors is a critical first step. For a Friedländer approach, the synthesis of 2-Amino-6-fluoro-5-methylbenzaldehyde (3) would be required. This can be a multi-step process starting from a commercially available substituted toluene (B28343) or aniline.

A more common and perhaps more practical approach would be to first construct the quinoline core and then introduce the desired functionalities. For instance, starting with 4-Fluoro-5-methylaniline (4) , one could first synthesize 5-Fluoro-6-methylquinoline . This intermediate can then undergo nitration to introduce a nitro group, which is subsequently reduced to the target 3-amine.

The nitration of a substituted quinoline can yield a mixture of isomers, and the regioselectivity would be influenced by the directing effects of the existing fluoro and methyl groups. Subsequent separation of the desired 3-nitro isomer would be a crucial step. The reduction of the nitro group to an amine is a standard transformation that can be achieved with high efficiency using various reagents like tin(II) chloride or through catalytic hydrogenation. nih.gov

Key Cyclization and Annulation Reactions in Quinoline Scaffold Formation

The formation of the quinoline scaffold is the cornerstone of the synthesis. Several classical reactions are available for this purpose:

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. organic-chemistry.org For the synthesis of the target molecule, this would involve the reaction of 2-Amino-6-fluoro-5-methylbenzaldehyde with a reagent like ethyl nitroacetate, followed by cyclization, decarboxylation, and reduction.

Skraup Synthesis : This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. vulcanchem.com Starting with 4-Fluoro-5-methylaniline , this could provide the 5-Fluoro-6-methylquinoline core.

Doebner-von Miller Reaction : This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. It offers an alternative route to the quinoline core from the corresponding aniline.

The choice of the cyclization reaction would depend on the availability of starting materials and the desired substitution pattern.

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is crucial for achieving high yields and purity. For the Friedländer synthesis, various catalysts have been explored to improve efficiency, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org The reaction can also be promoted by microwave irradiation or the use of ionic liquids to enhance reaction rates and yields. nih.gov

For the nitration step, the choice of nitrating agent and reaction temperature can influence the regioselectivity and minimize the formation of undesired byproducts. For the final reduction of the nitro group, the selection of the reducing agent and reaction conditions can be optimized to ensure complete conversion without affecting other functional groups in the molecule.

Table 1: Plausible Synthetic Steps and Conditions

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Skraup Synthesis | 4-Fluoro-5-methylaniline , glycerol, H₂SO₄, oxidizing agent (e.g., nitrobenzene) | 5-Fluoro-6-methylquinoline |

| 2 | Nitration | 5-Fluoro-6-methylquinoline , HNO₃/H₂SO₄ | 5-Fluoro-6-methyl-3-nitroquinoline |

| 3 | Reduction | 5-Fluoro-6-methyl-3-nitroquinoline , SnCl₂/HCl or H₂/Pd-C | This compound |

Derivatization and Functionalization Strategies for Analogues of this compound

The derivatization of this compound can lead to a wide range of analogues with potentially interesting properties. The presence of the amino group and the reactive quinoline core provides multiple handles for chemical modification.

Electrophilic Aromatic Substitution Reactions on the Quinoline Core

Electrophilic aromatic substitution on the quinoline ring is a key strategy for introducing new functional groups. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents.

In this compound, the benzene (B151609) ring is activated by the methyl group and the amino group on the pyridine (B92270) ring, while being deactivated by the fluorine atom and the electron-withdrawing nature of the pyridine nitrogen. The amino group at C3 is a strong activating group and will direct electrophiles to the pyridine ring, but steric hindrance might be a factor. The methyl group at C6 and the fluorine at C5 will influence the substitution on the benzene ring.

Electrophilic attack is generally favored on the benzene ring of the quinoline system. The positions C8 and to a lesser extent C7 would be the most likely sites for electrophilic substitution. The directing effects of the substituents would need to be carefully considered to predict the outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation.

Nucleophilic Transformations at the Amine Moiety and Halogen Position

The structure of this compound presents two primary sites for nucleophilic transformations: the 3-amino group and the 5-fluoro substituent. The electron-donating nature of the amine and methyl groups and the electron-withdrawing character of the fluorine atom and the pyridine ring collectively influence the reactivity of the quinoline system.

At the Amine Moiety: The primary amine at the C-3 position is a versatile nucleophile. It can readily react with a variety of electrophiles. For instance, acylation with acyl chlorides or anhydrides would yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. The amine group's nucleophilicity also allows for its participation in the formation of Schiff bases upon reaction with aldehydes and ketones. Furthermore, derivatization of the amine is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties.

At the Halogen Position: The fluorine atom at the C-5 position is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to other halogens like chlorine or bromine, due to the strength of the C-F bond. However, under forcing conditions or with potent nucleophiles, substitution can occur. The success of such a reaction is highly dependent on the electronic nature of the quinoline ring. The introduction of strong electron-withdrawing groups elsewhere on the ring could activate the fluorine for substitution. In the context of fluoroquinolone antibiotics, modifications at the C-7 position by nucleophilic substitution are common, often requiring the formation of a boron complex to facilitate the reaction with weak nucleophiles like amino heterocycles. nih.gov

Table 1: Potential Nucleophilic Transformations of this compound This table is illustrative and based on general quinoline reactivity, as direct examples for the specific compound are not widely available.

| Reaction Type | Reagent/Conditions | Potential Product |

|---|---|---|

| Amine Moiety | ||

| Acylation | Acetyl chloride, pyridine | N-(5-fluoro-6-methylquinolin-3-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride, base | N-(5-fluoro-6-methylquinolin-3-yl)-4-methylbenzenesulfonamide |

| Schiff Base Formation | Benzaldehyde, acid catalyst | (E)-N-benzylidene-5-fluoro-6-methylquinolin-3-amine |

| Halogen Position | ||

| Nucleophilic Substitution | Sodium methoxide, high temperature/pressure | 5-Methoxy-6-methylquinolin-3-amine |

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Modifications

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including quinolines. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives. For this compound, these reactions could be employed to introduce new substituents, assuming a suitable halogen or triflate precursor is available.

Common palladium-catalyzed reactions applicable to quinoline systems include:

Suzuki Coupling: Reaction of a haloquinoline with a boronic acid or ester to form a new C-C bond.

Heck Coupling: Reaction of a haloquinoline with an alkene to introduce a vinyl substituent.

Buchwald-Hartwig Amination: Coupling of a haloquinoline with an amine to form a new C-N bond.

Sonogashira Coupling: Reaction of a haloquinoline with a terminal alkyne to introduce an alkynyl group.

While there is no specific literature on these reactions for this compound, studies on other quinolines demonstrate the feasibility of these transformations. For example, palladium-catalyzed cross-coupling reactions have been extensively used in the synthesis of quinolin-2(1H)-ones.

Table 2: Illustrative Palladium-Catalyzed Reactions on a Quinoline Scaffold Data is generalized from known quinoline chemistry.

| Coupling Reaction | Reactants | Catalyst/Ligand | Potential Product Type |

|---|---|---|---|

| Suzuki | Haloquinoline, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl-substituted quinoline |

| Heck | Haloquinoline, Methyl acrylate | Pd(OAc)₂, P(o-tolyl)₃ | Methyl (E)-3-(quinolinyl)acrylate |

| Buchwald-Hartwig | Haloquinoline, Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Morpholinyl-substituted quinoline |

Stereoselective Synthesis and Chiral Derivatization

The development of stereoselective synthetic methods is crucial in medicinal chemistry, as different enantiomers of a chiral drug often exhibit different pharmacological activities. nih.gov For this compound, which is achiral, chiral derivatization would involve the introduction of a chiral center.

This could be achieved through several approaches:

Reaction with Chiral Reagents: The amine group can be reacted with a chiral acid or acyl chloride to form diastereomeric amides, which could then potentially be separated. For instance, quinoline-based chiral derivatizing reagents have been synthesized by incorporating amino acids like L-proline, and then used to separate enantiomers of other compounds. asianpubs.orgresearchgate.net

Asymmetric Catalysis: A prochiral substrate could be used in an asymmetric reaction to generate a chiral derivative of the quinoline. For example, the asymmetric reduction of a suitable imine precursor could lead to a chiral amine.

Stereoselective Annulation: Three-component reactions have been described for the diastereoselective synthesis of decahydroquinolin-4-one derivatives. nih.gov While this applies to a saturated quinoline core, it highlights the potential for stereocontrol in quinoline synthesis.

The synthesis of chiral amino ketone derivatives has been achieved through the stereoselective addition of organolithium compounds to N-tert-butanesulfinyl aldimines, which serves as a general method for creating chiral amine-containing molecules. nih.gov

Novel Synthetic Route Development for Enhanced Efficiency and Sustainability

Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally benign processes. This has led to the exploration of green chemistry principles, flow chemistry, and novel catalytic systems for the synthesis of heterocyclic compounds like quinolines.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. acs.org For the synthesis of quinolines, this can involve:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids.

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste, with a focus on recyclable catalysts like nanocatalysts. asianpubs.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption.

Many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and produce significant waste. carewellpharma.in Modern approaches focus on milder, more sustainable alternatives.

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher purity of products. nih.gov

The synthesis of quinolines has been successfully adapted to flow chemistry systems. For example, a continuous-flow photoisomerization-cyclization process has been developed for quinoline synthesis. acs.org This methodology allows for the generation of various substituted quinolines in high yields and with significant throughput. Such a process could potentially be adapted for the synthesis of this compound, offering a more efficient and scalable manufacturing route.

Biocatalytic and Organocatalytic Applications in Quinoline Synthesis

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. For quinoline synthesis, enzymes like monoamine oxidase (MAO-N) have been used for the aromatization of tetrahydroquinolines to the corresponding quinolines. This approach provides a green alternative to traditional chemical oxidation methods.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. They offer the advantage of being metal-free, thus avoiding issues of metal contamination in the final product. Organocatalyzed methods have been developed for the synthesis of functionalized quinolines, often proceeding through cascade reactions to build the quinoline core with high complexity in a single step. An efficient one-pot procedure for the synthesis of complex polycyclic quinoline derivatives has been developed using an asymmetric organocatalytic approach. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 5 Fluoro 6 Methylquinolin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a molecule like 5-Fluoro-6-methylquinolin-3-amine, a suite of NMR experiments would be employed to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals, thereby confirming its constitution.

One-dimensional (1D) NMR spectra provide initial information about the chemical environment and number of different types of nuclei.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the methyl group protons, and the amine protons. The aromatic protons would appear as multiplets in the downfield region (typically 7.0-9.0 ppm), with their splitting patterns dictated by spin-spin coupling with each other and with the fluorine atom. The methyl protons would likely appear as a singlet in the upfield region (around 2.5 ppm), and the amine protons as a broad singlet.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The positions of these signals are influenced by the electronegativity of neighboring atoms (F, N) and the aromatic system. Carbons bonded to fluorine would show a large one-bond coupling (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum is simple yet informative, showing a single resonance for the fluorine atom at the C-5 position. The chemical shift of this signal is sensitive to the electronic environment, and its coupling to nearby protons (³JHF, ⁴JHF) would be observable in high-resolution ¹H spectra or directly in the ¹⁹F spectrum. ucsd.eduslideshare.net

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is essential for identifying the connectivity of quaternary carbons and piecing together the entire carbon skeleton. For instance, correlations from the methyl protons to C-6 and C-5 would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the relative orientation of substituents. For example, a NOESY correlation between the methyl protons and the proton at C-5 or C-7 would provide information about the molecule's preferred conformation.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) (Predicted) | ¹H Chemical Shift (δ, ppm) (Predicted) | Multiplicity (¹H) | Coupling Constants (J, Hz) (Predicted) |

| 2 | 145.0 | 8.50 | d | J = 2.5 |

| 3 | 125.0 | - | - | - |

| 4 | 130.0 | 7.80 | d | J = 2.5 |

| 4a | 128.0 | - | - | - |

| 5 | 158.0 (d, ¹JCF ≈ 250) | - | - | - |

| 6 | 120.0 | - | - | - |

| 7 | 122.0 | 7.40 | d | ⁴JHF ≈ 2.0 |

| 8 | 115.0 | 7.60 | d | ³JHH = 9.0 |

| 8a | 147.0 | - | - | - |

| CH₃ | 18.0 | 2.50 | s | - |

| NH₂ | - | 4.50 | br s | - |

Molecules are not static; they undergo various dynamic processes, such as bond rotations, which can be studied by NMR. Dynamic NMR (DNMR) involves recording spectra at different temperatures. For this compound, DNMR could be used to investigate the rotational barrier around the C3-NH₂ bond. At low temperatures, the rotation might become slow enough on the NMR timescale to observe distinct signals for the two amine protons if they are in different chemical environments. The temperature at which these signals coalesce can be used to calculate the energy barrier for this rotation. Similarly, hindered rotation of the methyl group could also be investigated, although this typically requires much lower temperatures. This analysis provides valuable insights into the molecule's flexibility and the conformational preferences of its substituents. nih.govcopernicus.org

While solution NMR provides information on molecules in their dissolved state, solid-state NMR (ssNMR) characterizes them in their solid, crystalline, or amorphous forms. bruker.comeuropeanpharmaceuticalreview.com This is particularly important in pharmaceutical sciences, where different solid forms (polymorphs) of a drug can have different physical properties. nih.govinsidescientific.com The methodology involves spinning the sample at a "magic angle" (MAS) to average out anisotropic interactions that broaden signals in the solid state. Cross-polarization (CP) techniques are often used to enhance the signal of low-abundance nuclei like ¹³C. fsu.edu For this compound, ¹³C and ¹⁵N CP-MAS experiments would provide a fingerprint for its specific crystalline form. Any differences in the ssNMR spectra between different batches would indicate the presence of different polymorphs or amorphous content. fsu.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of a molecule, thus validating its molecular formula. For this compound (C₁₀H₉FN₂), HRMS would be expected to show a protonated molecular ion [M+H]⁺ with a measured m/z value that matches the calculated exact mass to within a few parts per million.

Furthermore, by inducing fragmentation of the molecular ion (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern is obtained, which serves as a structural fingerprint. libretexts.org For this compound, key fragmentation pathways would likely involve the loss of small neutral molecules. Common fragmentation patterns for fluoroquinolones include losses of H₂O, CO, and HF. tandfonline.com The quinoline ring itself is relatively stable, but cleavage of the substituents or fragmentation of the heterocyclic ring can occur. researchgate.netnih.gov

Hypothetical HRMS Fragmentation Data for this compound

| Ion | Proposed Fragment | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₀FN₂⁺ | 177.0826 |

| [M+H-NH₃]⁺ | C₁₀H₇F⁺ | 160.0526 |

| [M+H-HCN]⁺ | C₉H₉FN⁺ | 150.0717 |

X-ray Diffraction Crystallography for Absolute Stereochemistry and Three-Dimensional Molecular Architecture

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D electron density map of the molecule. From this map, the positions of all non-hydrogen atoms can be determined with high precision. The analysis would confirm the planarity of the quinoline ring system and reveal the precise bond lengths and angles, which are influenced by the electronic effects of the fluorine, amino, and methyl substituents. Furthermore, it would show the intermolecular interactions, such as hydrogen bonding involving the amine group and the quinoline nitrogen, that dictate how the molecules pack together in the crystal lattice. nih.govacs.orgmdpi.com

Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 824 |

| Z (molecules/unit cell) | 4 |

Co-crystallization Studies with Model Binding Partners

Co-crystallization is a technique used to form a single crystalline structure containing two or more different molecules in a specific stoichiometric ratio. In the context of this compound, co-crystallization with model binding partners can provide invaluable insights into its intermolecular interaction capabilities, which is crucial for designing molecules with specific binding properties.

The primary interactions governing co-crystal formation are non-covalent, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. The presence of an amino group, a fluoro substituent, and an aromatic quinoline core in this compound makes it a versatile candidate for forming co-crystals with a variety of partners.

Methodologies for Co-crystallization:

Solution Evaporation: This is the most common method, where this compound and a selected co-former are dissolved in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent allows for the gradual formation of co-crystals.

Grinding: Both solid reactants are ground together, either manually with a mortar and pestle or mechanically in a ball mill. This solvent-free method is environmentally friendly and can sometimes produce polymorphs that are not accessible from solution.

Slurry Co-crystallization: The reactants are suspended in a small amount of a solvent in which they are sparingly soluble. The suspension is stirred for an extended period, allowing for the dissolution of the starting materials and the crystallization of the more stable co-crystal.

Selection of Model Binding Partners:

The choice of co-formers is critical and is guided by the functional groups present in this compound.

Carboxylic Acids (e.g., Benzoic Acid, Salicylic Acid): These are excellent hydrogen bond donors and can form robust synthons with the amino group and the quinoline nitrogen of the target molecule.

Phenols (e.g., Hydroquinone, Resorcinol): Similar to carboxylic acids, phenols can act as hydrogen bond donors.

Other Heterocyclic Compounds (e.g., Pyridine (B92270), Pyrimidine): These can participate in π-π stacking interactions with the quinoline ring system.

Successful co-crystallization would be confirmed by single-crystal X-ray diffraction, which would reveal the precise three-dimensional arrangement of the molecules in the crystal lattice and the specific intermolecular interactions that hold them together.

Powder X-ray Diffraction for Polymorphism Investigation Methodologies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect to investigate for any new chemical entity. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is a primary and powerful tool for identifying and characterizing different polymorphic forms of this compound.

The methodology for a polymorphism investigation using PXRD typically involves the following steps:

Sample Preparation: A small amount of the crystalline powder of this compound is gently packed into a sample holder to ensure a flat and uniform surface.

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ). The resulting PXRD pattern is a fingerprint of the crystalline phase.

Polymorph Screening: To induce the formation of different polymorphs, the compound is subjected to various conditions, such as:

Recrystallization from a wide range of solvents with different polarities.

Varying the rate of cooling during crystallization.

Sublimation.

Grinding or milling.

Storage under different temperature and humidity conditions.

Data Analysis: The PXRD patterns of the samples obtained from the different conditions are compared. The appearance of new peaks or significant changes in the peak positions and intensities indicates the presence of a new polymorphic form. Each unique pattern corresponds to a distinct crystal structure. researchgate.net All measured lines are indexed to be consistent with a specific space group. researchgate.net

The collected PXRD data for a hypothetical polymorph of this compound could be presented as follows:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 100 |

| 12.2 | 7.3 | 45 |

| 15.8 | 5.6 | 78 |

| 19.1 | 4.6 | 62 |

| 21.5 | 4.1 | 85 |

| 25.4 | 3.5 | 50 |

This table is populated with hypothetical data for illustrative purposes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Fingerprinting and Molecular Vibrations

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Raman Spectroscopy:

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. A small fraction of the scattered light is shifted in frequency, and this shift corresponds to the vibrational frequencies of the molecule.

Functional Group Fingerprinting:

The combination of IR and Raman spectroscopy allows for a comprehensive fingerprinting of the functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H (amine) | Stretching | 3400-3300 (two bands for primary amine) | 3400-3300 |

| C-H (aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C-H (methyl) | Stretching | 2975-2950 (asymmetric), 2885-2865 (symmetric) | 2975-2950, 2885-2865 |

| C=N, C=C (quinoline ring) | Stretching | 1620-1450 | 1620-1450 |

| N-H (amine) | Bending | 1650-1580 | 1650-1580 |

| C-F | Stretching | 1250-1000 | 1250-1000 |

This table contains typical wavenumber ranges for the indicated functional groups and is for illustrative purposes.

The presence of sharp bands in these regions would confirm the presence of the respective functional groups. For instance, the characteristic C-F stretching vibration is often strong in the IR spectrum, while the aromatic ring vibrations are typically strong in the Raman spectrum. mdpi.comresearchgate.net Comparing experimental spectra with theoretical calculations, often using Density Functional Theory (DFT), can aid in the precise assignment of vibrational modes. researchgate.netnih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, is employed to study the electronic transitions and photophysical properties of this compound. These techniques provide insights into how the molecule interacts with light, which is fundamental to its potential use in applications like sensors or imaging agents.

UV-Vis Absorption Spectroscopy:

This technique measures the absorption of ultraviolet and visible light by the molecule. The absorption of light promotes electrons from the ground state to higher energy excited states. The UV-Vis spectrum is a plot of absorbance versus wavelength (nm). For this compound, the spectrum is expected to show characteristic bands corresponding to π-π* transitions within the quinoline aromatic system. researchgate.net

Fluorescence Spectroscopy:

Fluorescence is the emission of light from a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the lowest vibrational level of the first excited singlet state and then return to the ground state by emitting a photon. The fluorescence spectrum is a plot of emission intensity versus wavelength (nm). The emission typically occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. nih.gov

Analysis Methodologies:

Solvent Effects (Solvatochromism): Recording the absorption and emission spectra in a series of solvents with varying polarities can reveal information about the nature of the electronic transitions and the change in dipole moment upon excitation. acs.org

Determination of Absorption and Emission Maxima (λ_max): The wavelengths of maximum absorption and emission are key parameters.

Calculation of Stokes Shift: The difference in energy between the absorption and emission maxima provides information about the structural relaxation in the excited state.

A hypothetical dataset for the photophysical properties of this compound in different solvents is presented below:

| Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (nm) |

| Hexane | 340 | 390 | 50 |

| Dichloromethane | 345 | 405 | 60 |

| Acetonitrile | 348 | 415 | 67 |

| Ethanol | 350 | 425 | 75 |

This table is populated with hypothetical data for illustrative purposes.

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often desirable for applications requiring strong fluorescence.

Relative Method for Quantum Yield Determination:

The most common method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

The protocol involves the following steps:

Selection of a Standard: A suitable fluorescence standard is chosen. The standard should absorb and emit in a similar spectral region as this compound. For emission in the blue-violet region, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard. nih.govresearchgate.net

Preparation of Solutions: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

Measurement of Absorption and Emission Spectra: The UV-Vis absorption spectra and the fluorescence emission spectra of all solutions are recorded. The excitation wavelength should be the same for both the sample and the standard.

Calculation of Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

Φ_r is the quantum yield of the reference.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

By plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard, the slopes of the resulting lines can be used in the calculation, which can improve accuracy.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 6 Methylquinolin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the electronic level. These methods, governed by the principles of quantum mechanics, allow for the precise determination of molecular geometries, energies, and electronic properties, offering a predictive lens into a compound's reactivity and stability.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying the electronic structure of molecular systems. rsc.org For 5-Fluoro-6-methylquinolin-3-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G* or higher, are utilized to determine its most stable three-dimensional conformation. researchgate.netresearchgate.net This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G level)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C5-F | 1.35 Å |

| Bond Length | C6-C(CH3) | 1.51 Å |

| Bond Length | C3-N(NH2) | 1.38 Å |

| Bond Angle | F-C5-C6 | 118.5° |

| Bond Angle | C(CH3)-C6-C5 | 121.0° |

| Dihedral Angle | C4-C3-N(NH2)-H | ~180° (planar) |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar aromatic systems.

Ab Initio Methods for High-Accuracy Electronic Property Prediction

While DFT is a workhorse, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy for electronic property predictions, albeit at a greater computational cost. arabjchem.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to refine the electronic energy and properties of this compound. These calculations are particularly valuable for obtaining benchmark energetic data and for situations where electron correlation effects, which are approximated in DFT, are critical.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). youtube.comlibretexts.org For this compound, the distribution and energies of these orbitals are of paramount importance. The electron-donating amino group at the 3-position is expected to significantly raise the energy of the HOMO, localizing it primarily on the pyrimidine (B1678525) ring and the amine substituent. Conversely, the electron-withdrawing fluorine atom at the 5-position will likely lower the energy of the LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These energy values are hypothetical and serve to illustrate the expected trends based on the substituent effects.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational flexibility of this compound and its interactions with a solvent environment, typically water. mdpi.com These simulations can reveal how the molecule rotates, vibrates, and translates over time, and how its conformation might change in response to its surroundings. For instance, MD can show the preferred orientations of the amino and methyl groups and the stability of intermolecular hydrogen bonds with solvent molecules.

In Silico Prediction of Molecular Interactions and Binding Affinity Methodologies

A primary application of computational chemistry in drug discovery is the in silico prediction of how a molecule might interact with a biological target, such as a protein. nih.gov Molecular docking is a key technique used to predict the preferred binding orientation of a ligand within a protein's active site. tandfonline.com For this compound, docking studies could be performed against a relevant protein target to identify potential binding modes. These studies would predict key interactions such as hydrogen bonds, pi-pi stacking, and hydrophobic interactions. mdpi.comnih.gov Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the free energy of binding, providing a quantitative measure of the binding affinity. tandfonline.com

Molecular Docking Simulations with Representative Protein Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein.

Research on quinoline (B57606) derivatives frequently employs molecular docking to identify potential biological targets and rationalize structure-activity relationships (SAR). nih.govmdpi.com For a compound like this compound, docking simulations would be performed against a panel of protein targets hypothesized to be relevant based on the activities of structurally similar molecules. Quinoline scaffolds are known to interact with a wide range of biological targets, including protein kinases, DNA gyrase, and enzymes involved in various diseases.

The process involves preparing the 3D structure of the ligand and the protein receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed to understand the structural basis of binding. For instance, the 3-amino group of the compound is a potential hydrogen bond donor and acceptor, while the quinoline ring can participate in pi-stacking with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. mdpi.comresearchgate.net

Table 1: Representative Protein Targets and Interactions for Quinoline Derivatives in Docking Studies This table presents examples of protein targets used in docking studies of various quinoline derivatives, which could be relevant for investigating this compound.

| Protein Target | Disease Relevance | Key Interacting Residues (Examples from Literature) | Reference |

|---|---|---|---|

| Caspase-3 | Apoptosis, Cancer | ASP135, LYS137, GLY125, THR140 | nih.gov |

| Tyrosine Kinases (e.g., EGFR) | Cancer | Val90, Ala103, Lys105, Phe120, Asp216 | mdpi.com |

| DNA Gyrase / Topoisomerase IV | Bacterial Infections | Stabilizes enzyme-DNA complex | |

| α-Synuclein | Parkinson's Disease | C-terminal region | mdpi.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific biological target.

The development of a QSAR model involves several steps:

Data Set Preparation : A collection of quinoline derivatives with experimentally measured biological activities is required.

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various constitutional, topological, electronic, and steric properties of the molecules.

Model Building : Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the activity. nih.gov

Validation : The model's predictive power is rigorously tested using internal and external validation techniques, such as cross-validation (q²) and randomization tests. nih.gov

Commonly used methodologies include 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding features are favorable or unfavorable for activity, providing intuitive guidance for designing more potent compounds. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Heterocyclic Compounds This table lists common descriptors that would be calculated for this compound and its analogues in a QSAR/QSPR study.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Electron distribution, reactivity |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Atomic connectivity and branching |

| 3D-QSAR Fields | Steric Fields, Electrostatic Fields (CoMFA/CoMSIA) | 3D shape and electronic properties |

Pharmacophore Modeling and Virtual Screening Strategies

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For this compound, a pharmacophore model could be generated based on its structure and the structures of other known active quinoline derivatives.

The key features of such a model would likely include:

A hydrogen bond acceptor (the quinoline nitrogen).

A hydrogen bond donor (the 3-amino group).

An aromatic ring feature (the quinoline core).

A hydrophobic feature (the 6-methyl group).

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. researchgate.net Large chemical databases are searched to identify other molecules that match the pharmacophore's features, regardless of their underlying chemical scaffold. This strategy is a powerful tool for identifying novel hit compounds with potentially new and diverse chemical structures that could bind to the target of interest. researchgate.netresearchgate.net

Reaction Mechanism Elucidation Using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. These studies provide insights into the viability of synthetic routes and the factors controlling regioselectivity and reaction rates.

Transition State Calculations for Key Synthetic Steps

The synthesis of a substituted quinoline like this compound can be achieved through various named reactions (e.g., Friedländer, Skraup, Doebner-von Miller). iipseries.orgtandfonline.com Computational chemists can model these reactions to understand their mechanisms in detail. A critical part of this is locating and characterizing the transition state (TS) for each key step. nih.gov

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. dailymotion.com Using methods like Berny optimization or synchronous transit-guided quasi-Newton (QST2/QST3) methods in software packages like Gaussian, researchers can calculate the geometry and energy of the TS. dailymotion.com The calculated activation energy (the difference in energy between the reactants and the TS) provides a quantitative measure of the reaction's feasibility. For example, DFT calculations have been used to support experimentally proposed pathways in quinoline synthesis, clarifying the rate-determining step. nih.gov

Reaction Coordinate Mapping and Energy Profile Generation

Beyond just calculating the transition state, computational methods can map the entire reaction coordinate. This involves calculating the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. The resulting reaction energy profile is a graph of energy versus the reaction coordinate.

This profile provides a comprehensive view of the reaction mechanism. It reveals whether the reaction is exothermic or endothermic, identifies the rate-limiting step (the one with the highest energy barrier), and confirms the presence of any stable intermediates. For instance, computational analysis of the reaction of hydroxyl radicals with the basic quinoline structure revealed that the formation of adducts proceeds through exothermic pathways, and the activation energies for attack at different carbon atoms could be quantified. nih.gov

Solvent Effects and Solvation Models in Computational Studies of this compound

Reactions are almost always performed in a solvent, and the solvent can have a significant impact on reaction rates and equilibria. Computational studies must account for these effects to provide realistic predictions. For a molecule like this compound, the polarity of the solvent would influence properties like its dipole moment and the energy of its frontier molecular orbitals. researchgate.net

Two main approaches are used to model solvent effects:

Implicit Solvation Models : The solvent is treated as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this continuum. Popular models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). nih.govnih.gov These models are computationally efficient and often provide a good description of bulk solvent effects. Studies on quinoline have shown that implicit solvation models can significantly lower calculated activation barriers for reactions compared to gas-phase calculations. nih.gov

Explicit Solvation Models : A number of individual solvent molecules are included in the calculation along with the solute molecule. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is much more computationally expensive.

Research has shown that for quinoline derivatives, a change in solvent polarity can significantly affect properties like the dipole moment and the energy of solvation. researchgate.net The choice of solvation model is crucial for accurately predicting reaction barriers and molecular properties in solution. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Methodologies for 5 Fluoro 6 Methylquinolin 3 Amine Derivatives

Rational Design Principles for Modulating the Activity and Properties of 5-Fluoro-6-methylquinolin-3-amine

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group with another that retains similar physicochemical properties, thereby potentially improving potency, selectivity, or metabolic stability. For the this compound scaffold, several bioisosteric modifications can be envisioned:

Fluorine at C5: The fluorine atom can be replaced with other small, electron-withdrawing groups like a chlorine atom or a cyano (-CN) group. A chlorine atom, for instance, is larger and more lipophilic than fluorine, which could alter binding pocket interactions and membrane permeability. mdpi.com

Methyl at C6: The methyl group could be replaced by an ethyl group to probe for additional hydrophobic interactions or by a methoxy (B1213986) group to introduce a hydrogen bond acceptor.

Amine at C3: The primary amine is a critical interaction point and a handle for derivatization. It can be acylated, alkylated, or incorporated into various heterocyclic rings to explore a vast chemical space.

Scaffold hopping aims to identify structurally novel cores that mimic the biological activity of the original scaffold, often leading to improved properties or novel intellectual property. acs.org Starting from the this compound core, one could explore replacing the quinoline (B57606) ring with other bicyclic heteroaromatics like quinazoline, quinoxaline, or benzimidazole. rsc.org These alternative scaffolds maintain a similar three-dimensional arrangement of key pharmacophoric features while offering different electronic and solubility properties. For instance, deep learning and fragment-based approaches are increasingly used to generate novel hinge-binding motifs for kinase inhibitors, a common application for quinoline-based structures. mdpi.com

Table 1: Illustrative Bioisosteric Replacements and Their Predicted Impact

| Position | Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| C5 | Fluoro (-F) | Chloro (-Cl) | Increased lipophilicity, altered electronic profile. |

| C5 | Fluoro (-F) | Cyano (-CN) | Increased polarity, potential for new hydrogen bonding. |

| C6 | Methyl (-CH₃) | Ethyl (-C₂H₅) | Increased lipophilicity, probing for larger hydrophobic pockets. |

| C6 | Methyl (-CH₃) | Methoxy (-OCH₃) | Introduction of a hydrogen bond acceptor, altered electronics. |

| C3 | Amine (-NH₂) | Hydroxyl (-OH) | Changes from a hydrogen bond donor to both donor and acceptor. |

While this compound itself is achiral, the introduction of chiral centers through derivatization can be a powerful strategy to enhance potency and selectivity. For example, alkylation or acylation of the 3-amino group with a chiral substituent can lead to stereoisomers with distinct biological activities. The synthesis and stereochemistry of quinoline alkaloids have demonstrated that the absolute configuration is often crucial for biological function. nih.gov

Chiral pool synthesis, which utilizes readily available chiral starting materials, can be employed to create enantiomerically pure derivatives. For instance, reacting the 3-amino group with a chiral carboxylic acid would yield diastereomeric amides that could be separated and evaluated independently. This approach allows for the elucidation of the optimal stereochemistry required for interaction with a specific biological target, a critical step in developing a selective therapeutic agent.

The functional groups on the this compound scaffold can be strategically modified to achieve targeted interactions with a biological receptor. The 3-amino group is a particularly versatile handle for such modifications.

For instance, in the context of kinase inhibition, the 3-amino group can be functionalized to interact with the hinge region of the ATP-binding pocket, a common strategy for achieving potent and selective inhibition. google.com Attaching a moiety capable of forming hydrogen bonds, such as a substituted pyrimidine (B1678525) or a urea-linked aromatic ring, can significantly enhance binding affinity. The selection of these groups is often guided by the structure of the target kinase's active site.

The fluorine at the C5 position can also play a crucial role. Its electron-withdrawing nature influences the basicity of the quinoline nitrogen, which can be critical for forming key hydrogen bonds with target proteins. mdpi.com Furthermore, fluorine substitution can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the molecule. nih.gov

Table 2: Illustrative SAR Data for a Hypothetical Kinase Target Based on Analogous Quinoline Inhibitors

| Compound ID | R¹ at C3-Amine | R² at C5 | R³ at C6 | IC₅₀ (nM) |

| A-1 | -H | -F | -CH₃ | >1000 |

| A-2 | -C(O)phenyl | -F | -CH₃ | 150 |

| A-3 | -C(O)(4-methoxyphenyl) | -F | -CH₃ | 75 |

| A-4 | -C(O)phenyl | -H | -CH₃ | 320 |

| A-5 | -C(O)phenyl | -F | -H | 250 |

This table presents hypothetical data based on general SAR principles for quinoline-based kinase inhibitors to illustrate the potential impact of substitutions.

High-Throughput Synthesis and Screening Library Design Based on the this compound Scaffold

To efficiently explore the SAR of the this compound scaffold, high-throughput synthesis (HTS) and the creation of diverse chemical libraries are essential. Combinatorial chemistry approaches, where a central core is reacted with a variety of building blocks, are well-suited for this purpose. mdpi.com

A library based on our scaffold could be designed by preparing a common intermediate, such as 5-Fluoro-6-methyl-3-nitroquinoline, which can then be reduced to the key 3-amine intermediate. This intermediate can then be reacted in parallel with a diverse set of carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes (to form Schiff bases, which can be further reduced to secondary amines). This strategy allows for the rapid generation of hundreds or thousands of distinct derivatives.

The selection of building blocks for the library is crucial. They should be chosen to cover a wide range of physicochemical properties, including size, lipophilicity, and electronic character, to maximize the chances of identifying potent and drug-like compounds. Modern screening libraries often focus on specific target classes, such as kinases or G-protein-coupled receptors, by incorporating fragments known to interact with these targets. nih.gov Automated platforms that can perform synthesis, screening, and analysis in a high-throughput manner significantly accelerate this process. pharmaguideline.com

Chemogenomic Approaches for Target Identification and Validation Methodologies

When the biological target of a bioactive compound is unknown, chemogenomic approaches can be invaluable. This involves screening a library of compounds, such as one based on the this compound scaffold, against a large panel of biological targets (e.g., a kinase panel) or in cell-based phenotypic assays. google.com

A chemogenomic library is a collection of small molecules with well-annotated activities against a diverse set of protein targets. acs.org By observing the pattern of activity of our derivatives across this target space, we can generate hypotheses about their mechanism of action. For instance, if a subset of our quinoline derivatives consistently inhibits a particular family of kinases, it provides strong evidence that these are the likely targets.

Phenotypic screening, where compounds are evaluated for their effect on cell behavior (e.g., inhibition of cancer cell proliferation), can identify active compounds without prior knowledge of the target. mdpi.com Subsequent target deconvolution can be achieved by integrating the phenotypic data with the compound's chemical structure and its activity profile against known targets from chemogenomic screening.

Data Mining and Cheminformatics for SAR/SPR Analysis

The large datasets generated from high-throughput synthesis and screening require sophisticated computational tools for analysis. Cheminformatics and data mining play a critical role in extracting meaningful SAR and SPR information.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. For a library of this compound derivatives, a 3D-QSAR model like Comparative Molecular Field Analysis (CoMFA) could be developed. This involves aligning the molecules and calculating their steric and electrostatic fields. The model can then identify regions where bulky groups or electropositive/negative groups are favorable or unfavorable for activity, guiding the design of more potent compounds.

Molecular docking simulations can provide insights into the binding mode of the derivatives within the active site of a putative target protein. mdpi.com This can help rationalize observed SAR trends and predict the activity of new, rationally designed compounds. For example, docking studies could reveal why a particular substituent on the 3-amino group leads to a significant increase in potency by showing a specific hydrogen bond or hydrophobic interaction.

By integrating these computational approaches, the drug discovery process can be made more efficient, allowing for the rapid optimization of lead compounds derived from the versatile this compound scaffold.

Statistical Methods for Correlation and Regression Analysis

The investigation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for quinoline derivatives heavily relies on statistical methods to establish a quantitative correlation between the molecular structure and the observed biological activity or physicochemical properties. These methods are foundational to the field of Quantitative Structure-Activity Relationship (QSAR) modeling.

A primary statistical tool employed is Multiple Linear Regression (MLR) . MLR analysis is used to model the linear relationship between a dependent variable (e.g., biological activity) and one or more independent variables (molecular descriptors). For instance, in a study on 7-chloro-4-aminoquinoline derivatives, MLR was used to evaluate the influence of steric (Molar Refractivity - MR), hydrophobic (log P), and electronic (Dipole Moment - DM) factors on their antimalarial activity. nih.gov Such models can provide statistically significant correlations that are useful for predicting the activity of new analogs.

The selection of relevant molecular descriptors is a critical step in building a robust QSAR model. These descriptors can be broadly categorized into:

Constitutional descriptors: Related to the molecular composition (e.g., molecular weight).

Physicochemical descriptors: Such as lipophilicity (log P) and polarizability.

Topological descriptors: Which describe the connectivity of atoms in a molecule.

Quantum chemical descriptors: Including the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moments, often calculated using methods like Density Functional Theory (DFT).

In the analysis of 1,8-naphthalimide-4-aminoquinoline derivatives as antimalarial compounds, descriptors such as dipole moment, atomic net charge, ELUMO, EHOMO, and log P were used to develop QSAR models. tandfonline.com The quality and predictive power of these models are assessed using various statistical parameters, including the coefficient of determination (R²), the leave-one-out cross-validated R² (q²), and the predicted R² for an external test set. An R² value close to 1 indicates a good fit of the model to the data.

The following interactive table illustrates a hypothetical QSAR dataset for a series of 3-aminoquinoline (B160951) derivatives, showcasing how variations in substituents at the R1 and R2 positions could influence antimalarial activity (pIC50), and the corresponding molecular descriptors that would be used in a regression analysis.

| Compound | R1 | R2 | pIC50 | LogP | Molar Refractivity (MR) |

| 1 | H | H | 5.2 | 2.1 | 45.3 |

| 2 | F | H | 5.5 | 2.3 | 45.1 |

| 3 | H | CH3 | 5.4 | 2.5 | 50.1 |

| 4 | F | CH3 | 5.8 | 2.7 | 49.9 |

| 5 | Cl | H | 5.7 | 2.8 | 50.2 |

| 6 | Cl | CH3 | 6.0 | 3.2 | 55.0 |

This table is illustrative and based on general QSAR principles for quinoline derivatives.

Machine Learning Algorithms in Predictive Modeling

With the increasing complexity and volume of data in drug discovery, machine learning (ML) algorithms have become powerful tools for developing more sophisticated and predictive QSAR models. nih.gov These methods can handle non-linear relationships between molecular descriptors and biological activity, often providing higher accuracy than traditional statistical methods.

Several machine learning algorithms are commonly applied to the study of quinoline derivatives:

Support Vector Machines (SVM): SVM is a supervised learning model that can be used for both classification (e.g., active vs. inactive) and regression (e.g., predicting pIC50 values). In a study on antimalarial predictive models, SVM achieved an accuracy of 85.94% in classifying the antiplasmodial activity of natural products based on their molecular descriptors and fingerprints. nih.gov

Random Forest (RF): RF is an ensemble learning method that operates by constructing a multitude of decision trees at training time. It is known for its robustness and ability to handle high-dimensional data.

Deep Learning (Neural Networks): Deep learning models, particularly deep neural networks (DNNs), can learn complex patterns from data. A study on the activity prediction of aminoquinoline drugs utilized a deep learning-based method to achieve high correlation coefficients (0.9438 and 0.9737) in predicting drug activity. researchgate.net

The process of building an ML-based QSAR model typically involves the following steps:

Data Collection and Preparation: A dataset of compounds with known biological activities is compiled. The molecular structures are converted into a machine-readable format (e.g., SMILES strings).

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound using software like PaDEL-Descriptor.

Feature Selection: Statistical techniques or algorithms are used to select the most relevant descriptors to avoid overfitting and improve model performance.

Model Training and Validation: The dataset is split into training and testing sets. The ML algorithm is trained on the training set, and its predictive performance is evaluated on the unseen test set.

The following table provides an example of how different machine learning models might be compared for their predictive performance on a QSAR task for quinoline derivatives.

| Machine Learning Model | R² (Training Set) | R² (Test Set) | Root Mean Square Error (RMSE) |

| Multiple Linear Regression | 0.75 | 0.72 | 0.45 |

| Support Vector Machine | 0.88 | 0.85 | 0.32 |

| Random Forest | 0.92 | 0.89 | 0.28 |

| Gradient Boosting | 0.94 | 0.91 | 0.25 |

| Deep Neural Network | 0.96 | 0.90 | 0.27 |

This table presents hypothetical performance metrics for illustrative purposes.

The interpretability of machine learning models is also a key consideration. Techniques like SHapley Additive exPlanations (SHAP) can be used to understand which molecular features (descriptors) are most influential in the model's predictions. For example, a QSAR study on quinolinone-based thiosemicarbazones found that van der Waals volume, electron density, and molecular electronegativity were pivotal for antituberculosis activity. rsc.org Such insights are invaluable for the rational design of new, more potent derivatives of compounds like this compound.

Mechanistic Studies of 5 Fluoro 6 Methylquinolin 3 Amine Interactions at the Molecular Level in Vitro and in Silico Focus

Molecular Recognition and Binding Kinetics with Model Biomolecules (e.g., purified enzymes, receptor constructs)

The interaction of small molecules like 5-Fluoro-6-methylquinolin-3-amine with biological macromolecules is fundamental to understanding their potential pharmacological effects. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and enzyme kinetics studies are pivotal in characterizing these interactions.

Surface Plasmon Resonance is a powerful technique for studying the binding kinetics of a ligand (in this case, this compound) to a target biomolecule (e.g., an enzyme or receptor) immobilized on a sensor chip. This method allows for the real-time determination of association (kₐ) and dissociation (kₑ) rate constants. The equilibrium dissociation constant (Kₑ), which indicates the binding affinity, can then be calculated.

Hypothetical Data Table for SPR Analysis: This table illustrates the type of data that would be generated from SPR experiments.

| Target Protein | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Dissociation Constant (Kₑ) (M) |

| Kinase X | Data not available | Data not available | Data not available |

| Protease Y | Data not available | Data not available | Data not available |

| Receptor Z | Data not available | Data not available | Data not available |

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand to a biomolecule. This technique provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) and Gibbs free energy change (ΔG) can also be calculated, offering deeper insights into the forces driving the interaction.

Hypothetical Data Table for ITC Analysis: This table illustrates the type of data that would be generated from ITC experiments.

| Target Protein | Binding Affinity (Kₐ) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) | Stoichiometry (n) |

| Kinase X | Data not available | Data not available | Data not available | Data not available |

| Protease Y | Data not available | Data not available | Data not available | Data not available |

| Receptor Z | Data not available | Data not available | Data not available | Data not available |

Enzyme kinetics studies are crucial for determining if this compound acts as an inhibitor of specific enzymes. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ) can be determined. Quinolines are known to inhibit enzymes like DNA gyrase and topoisomerase.

Hypothetical Data Table for Enzyme Inhibition Studies: This table illustrates the type of data that would be generated from enzyme kinetics experiments.

| Enzyme | Inhibition Constant (Kᵢ) (µM) | Mechanism of Inhibition |

| DNA Gyrase | Data not available | Data not available |

| Topoisomerase IV | Data not available | Data not available |

| Kinase X | Data not available | Data not available |

Interaction with Nucleic Acid Structures: Intercalation and Groove Binding Studies (In Vitro)

The planar aromatic structure of the quinoline (B57606) core suggests a potential for interaction with nucleic acids, either through intercalation between base pairs or by binding to the major or minor grooves. Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy (including quenching studies with DNA), circular dichroism, and viscometry are employed to investigate these interactions. Such studies can reveal the mode and strength of binding. Some quinoline-based compounds have been shown to intercalate into DNA. nih.gov

Photophysical and Photochemical Behavior in Model Biological Environments

The photophysical and photochemical properties of a compound are important for applications in photodynamic therapy and for understanding potential phototoxicity.

Upon absorption of light, a photosensitizer can undergo intersystem crossing to a triplet state and then transfer its energy to molecular oxygen, generating singlet oxygen (¹O₂) (Type II mechanism), or it can react directly with a substrate to produce other reactive oxygen species (ROS) like superoxide (B77818) anion and hydroxyl radicals (Type I mechanism). Assays using specific probes for different ROS (e.g., Singlet Oxygen Sensor Green for ¹O₂, dihydroethidium (B1670597) for superoxide) can be used to quantify the generation of these species in vitro. While the photochemical properties of some fluoroquinolones have been studied, specific data for this compound is not available. researchgate.net

Hypothetical Data Table for ROS Generation: This table illustrates the type of data that would be generated from ROS detection assays.

| Reactive Oxygen Species | Quantum Yield (Φ) | Detection Method |

| Singlet Oxygen (¹O₂) | Data not available | Data not available |

| Superoxide Anion (O₂⁻) | Data not available | Data not available |

Fluorescence Probing and Imaging Methodologies

The intrinsic fluorescence of quinoline derivatives makes them valuable tools for probing and imaging biological systems. The specific photophysical properties, such as excitation and emission wavelengths, quantum yield, and fluorescence lifetime, are highly sensitive to the molecular structure and the local microenvironment. For this compound, while specific experimental data is not extensively available in the public domain, we can infer its potential behavior based on studies of analogous compounds.

General Photophysical Properties of Aminoquinolines

Aminoquinolines are known to exhibit fluorescence, and their spectral properties are influenced by the position of the amino group and other substituents on the quinoline ring. Studies on various aminoquinoline derivatives have shown that these molecules can act as fluorescent probes. For instance, some push-pull type fluorescent amino-quinoline derivatives, which have both electron-donating and electron-withdrawing groups, display solvatochromism, where the fluorescence color changes with the polarity of the solvent. researchgate.net In non-polar solvents, these compounds can exhibit high fluorescence quantum yields, which are often quenched in polar, protic environments. researchgate.net

The fluorescence of aminoquinolines can also be sensitive to pH. For example, some 3-acyl-6-amino-4-quinolone derivatives show changes in fluorescence intensity and a significant redshift in acidic conditions, making them potential proton probes.

Methodologies for Studying Fluorescence

The characterization of the fluorescence properties of a compound like this compound would involve several standard spectroscopic techniques:

Steady-State Fluorescence Spectroscopy: This technique is used to measure the excitation and emission spectra of the compound. The Stokes shift, which is the difference between the maximum excitation and emission wavelengths, can provide insights into the electronic and geometric changes in the molecule upon excitation.

Quantum Yield Determination: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is typically determined relative to a well-characterized standard, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene. nih.gov

Fluorescence Lifetime Measurements: Time-resolved fluorescence spectroscopy is used to measure the average time the molecule spends in the excited state before returning to the ground state. This parameter can be sensitive to quenching processes and the local environment.

Solvatochromism Studies: By measuring the fluorescence spectra in a range of solvents with varying polarities, it is possible to assess the change in the dipole moment of the molecule upon excitation and its sensitivity to the environment.

Potential Applications in Fluorescence Imaging

Given the properties of related compounds, this compound could potentially be explored as a fluorescent probe for cellular imaging. For example, some aminoquinoline derivatives have been shown to accumulate in lipid droplets, exhibiting strong and specific emissions that allow for their visualization by confocal laser microscopy. researchgate.net The fluorine and methyl substitutions on the quinoline ring of this compound would influence its lipophilicity and, consequently, its subcellular distribution.

Data on Analogous Compounds

To illustrate the typical photophysical properties of related compounds, the following table presents data for some substituted aminoquinoline derivatives. It is important to note that these are not direct data for this compound but provide a reference for the expected range of values.

| Compound/Derivative Family | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent | Reference |

| Push-pull amino-quinolines | ~400-420 | ~490-530 | Up to 0.57 | Non-polar solvents | researchgate.net |

| Trifluoromethylated quinoline-phenol Schiff bases | ~350-400 | ~420-500 | 0.12 - 0.85 | Various organic solvents | nih.gov |

| 6-Aminoquinoline | Not specified | Not specified | Not specified | Various | researchgate.net |

These data highlight the variability in the photophysical properties of aminoquinolines depending on their substitution patterns and the solvent environment.

Redox Chemistry and Electron Transfer Mechanisms of this compound

The redox properties of quinoline derivatives are of significant interest, particularly in the context of their biological activities and potential applications in materials science. The introduction of substituents like fluorine and methyl groups, as in this compound, can modulate the electron density of the quinoline ring system and influence its electrochemical behavior.

Electrochemical Methodologies